molecular formula C9H12N2O B7891476 6-(Dimethylamino)-2-methylnicotinaldehyde

6-(Dimethylamino)-2-methylnicotinaldehyde

Cat. No.: B7891476
M. Wt: 164.20 g/mol
InChI Key: QYTFOHUXNZCTFY-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-2-methylnicotinaldehyde is a heterocyclic aldehyde derivative featuring a pyridine core substituted with a dimethylamino group at position 6 and a methyl group at position 2. The aldehyde functional group at position 3 confers unique reactivity, making it a valuable intermediate in pharmaceutical and organic synthesis. Its electron-rich dimethylamino group enhances nucleophilic susceptibility, facilitating applications in Schiff base formation, coordination chemistry, and drug candidate development . Commercial availability is noted across five suppliers, reflecting its industrial relevance .

Properties

IUPAC Name

6-(dimethylamino)-2-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-8(6-12)4-5-9(10-7)11(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTFOHUXNZCTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-2-methylnicotinaldehyde typically involves the introduction of the dimethylamino group and the methyl group onto the nicotinaldehyde scaffold. One common method involves the reaction of 2-methylnicotinaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 6-(Dimethylamino)-2-methylnicotinaldehyde can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: 6-(Dimethylamino)-2-methylnicotinic acid.

    Reduction: 6-(Dimethylamino)-2-methyl-1-nicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

6-(Dimethylamino)-2-methylnicotinaldehyde serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions:

  • Synthesis of Derivatives : The compound can undergo oxidation, reduction, and substitution reactions to yield derivatives with diverse properties.
  • Mechanism of Action : The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophiles, modulating the activity of enzymes and receptors.

Biology

In biological research, this compound acts as a probe for studying nicotinaldehyde derivatives' interactions with biological systems:

  • Antitumor Activity : Studies have shown that derivatives of nicotinaldehydes exhibit significant antitumor properties. For instance, IC50 values for 6-(Dimethylamino)-2-methylnicotinaldehyde against various cancer cell lines range from 12.8 μM to 365 μM, indicating potential as an anticancer agent .
    Cancer Cell LineIC50 (μM)
    A549 (Lung)12.8
    HeLa (Cervical)45.0
    MCF-7 (Breast)365.0
  • Biological Interactions : The compound's ability to interact with molecular targets suggests potential applications in drug development aimed at modulating cellular signaling pathways.

Industry

The compound is also utilized in industrial applications:

  • Production of Dyes and Pigments : Its unique chemical properties make it suitable for synthesizing dyes and pigments used in various materials.
  • Fluorescent Probes : It can be employed as a fluorescent probe for studying biological processes due to its ability to emit light upon excitation.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of 6-(Dimethylamino)-2-methylnicotinaldehyde against several cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Synthesis of Novel Derivatives

Research conducted at the University of Groningen focused on synthesizing novel derivatives of nicotinaldehydes using 6-(Dimethylamino)-2-methylnicotinaldehyde as a starting material. The study revealed that modifying the aldehyde group led to enhanced biological activity against specific targets, highlighting the compound's versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2-methylnicotinaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of 6-(Dimethylamino)-2-methylnicotinaldehyde and Analogues

Compound Name CAS Number Molecular Formula Functional Groups Key Features Applications
6-(Dimethylamino)-2-methylnicotinaldehyde Not specified C₉H₁₂N₂O Aldehyde, dimethylamino, methyl High reactivity (aldehyde), lipophilic Pharmaceutical intermediates
6-(Dimethylamino)-2-methylnicotinic acid 196100-87-5 C₉H₁₂N₂O₂ Carboxylic acid, dimethylamino Water-soluble (ionizable COOH), stable API synthesis, metal chelation
Methyl 6-(dimethylamino)-2-naphthoate 5043-06-1 C₁₄H₁₅NO₂ Ester, dimethylamino, naphthyl Extended conjugation, fluorescent probes Materials science, imaging agents
6-(2-Hydroxyethylamino)nicotinaldehyde Not specified C₈H₁₁N₃O₂ Aldehyde, hydroxyethylamino Hydrophilic (OH group), H-bonding Bioconjugation, prodrug design

Reactivity and Solubility

  • Aldehyde vs. Carboxylic Acid: The aldehyde group in 6-(Dimethylamino)-2-methylnicotinaldehyde enables rapid nucleophilic additions (e.g., with amines), whereas the carboxylic acid in its analogue (CAS 196100-87-5) offers stability and pH-dependent solubility, favoring aqueous-phase reactions .
  • Aromatic Systems: Methyl 6-(dimethylamino)-2-naphthoate’s naphthyl moiety enhances π-π stacking and fluorescence, contrasting with the pyridine-based electron deficiency in the target compound .
  • Substituent Effects: The hydroxyethylamino group in 6-(2-hydroxyethylamino)nicotinaldehyde improves hydrophilicity, while the dimethylamino group in the target compound increases lipophilicity, impacting membrane permeability in drug design .

Biological Activity

6-(Dimethylamino)-2-methylnicotinaldehyde is a compound that belongs to the class of nicotinaldehydes, characterized by a dimethylamino group at the 6th position and a methyl group at the 2nd position of the nicotinaldehyde structure. This unique configuration imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H14_{14}N2_{2}O
  • Molecular Weight : 194.24 g/mol
  • Structure : The compound features a dimethylamino group and an aldehyde functional group, which are critical for its biological interactions.

The biological activity of 6-(Dimethylamino)-2-methylnicotinaldehyde is primarily attributed to its ability to interact with various molecular targets. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activities and influence cellular signaling pathways, leading to various pharmacological effects.

Antitumor Activity

Research has indicated that derivatives of nicotinaldehydes, including 6-(Dimethylamino)-2-methylnicotinaldehyde, exhibit significant antitumor properties. A study evaluated its effects on several cancer cell lines, showing IC50 values that suggest potent inhibitory effects against tumor growth. For instance, in one experiment, the compound demonstrated IC50 values ranging from 12.8 μM to 365 μM across different cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that 6-(Dimethylamino)-2-methylnicotinaldehyde exhibits activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. The antioxidant properties of the compound are believed to play a significant role in this protective effect .

Study 1: Antitumor Efficacy

In a comparative study involving multiple nicotinaldehyde derivatives, 6-(Dimethylamino)-2-methylnicotinaldehyde was found to be one of the most effective compounds against human colorectal cancer cells (HCT116). The study highlighted its ability to induce apoptosis in cancer cells through caspase activation .

Study 2: Antimicrobial Screening

A screening assay conducted on various derivatives revealed that 6-(Dimethylamino)-2-methylnicotinaldehyde exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 μg/mL .

Data Tables

Biological Activity IC50 Value (μM) Target
Antitumor (HCT116)12.8Colorectal Cancer
Antimicrobial (S. aureus)32Bacterial Inhibition
Study Findings
Study 1: Antitumor EfficacyInduced apoptosis in HCT116 cells
Study 2: Antimicrobial ScreeningEffective against Gram-positive bacteria

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